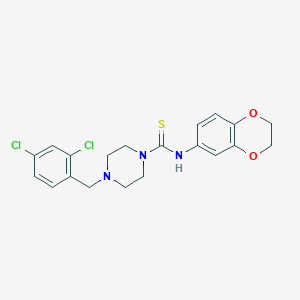
4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide
Descripción general
Descripción
4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H21Cl2N3O2S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.0731535 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including compounds with structural similarities to 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide, has demonstrated promising antimicrobial and antiviral activities. A study by Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. The study found that certain derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2013).
Neurological Applications
Another area of research has been the exploration of piperazine derivatives as ligands for dopamine receptors, which could have implications for neurological disorders. Hodgetts et al. (2001) prepared and screened a series of novel 6-(4-benzylpiperazin-1-yl)benzodioxanes at selected dopamine receptor subtypes, identifying compounds with high affinity and selectivity for the D(4) dopamine receptor subtype, potentially useful for treating disorders associated with dopamine dysregulation (Hodgetts et al., 2001).
Antipsychotic Potential
Compounds structurally related to this compound have been investigated for their potential antipsychotic properties. Norman et al. (1996) evaluated a series of substituted benzamides for their ability to bind to dopamine and serotonin receptors, investigating their potential as atypical antipsychotic agents. This research highlights the versatility of piperazine derivatives in addressing complex neurological conditions (Norman et al., 1996).
Antihypertensive Intermediate
In the development of antihypertensive agents, an improved process for synthesizing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine was described by Ramesh et al. (2006). This compound serves as an important intermediate in the preparation of Doxazosin, an antihypertensive drug, demonstrating the role of such derivatives in synthesizing therapeutically relevant compounds (Ramesh et al., 2006).
Hypoglycemic and Antimicrobial Activities
Al-Abdullah et al. (2015) synthesized N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine, evaluating their antimicrobial and hypoglycemic activities. This research indicates the potential for using piperazine derivatives in developing treatments for diabetes and infections (Al-Abdullah et al., 2015).
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-15-2-1-14(17(22)11-15)13-24-5-7-25(8-6-24)20(28)23-16-3-4-18-19(12-16)27-10-9-26-18/h1-4,11-12H,5-10,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUHOWHQKRRNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=S)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B4630154.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B4630160.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)
![4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-4-YL)QUINOLINE](/img/structure/B4630170.png)
![4-(4-CHLOROPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4630182.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
![N-[(1Z)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]-4-methylbenzamide](/img/structure/B4630224.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630232.png)
![5-bromo-2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4630250.png)
![2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(NAPHTHALEN-2-YL)ACETAMIDE](/img/structure/B4630257.png)
![2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4630263.png)
![4-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile](/img/structure/B4630266.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![METHYL 2-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLATE](/img/structure/B4630280.png)
